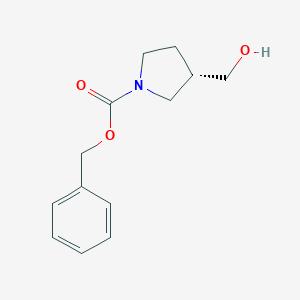

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452657 | |

| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124391-76-0 | |

| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine: Properties, Synthesis, and Applications in Modern Drug Discovery

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chiral building block, (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine. We will delve into its fundamental properties, practical synthesis, chemical reactivity, and strategic applications, providing field-proven insights beyond simple data compilation. The narrative is structured to explain the causality behind experimental choices, empowering researchers to effectively utilize this versatile scaffold in their work.

Core Attributes: Physicochemical & Spectroscopic Profile

(S)-1-Cbz-3-(hydroxymethyl)pyrrolidine is a valuable synthetic intermediate whose utility is defined by its distinct structural features: a saturated pyrrolidine core, a stereodefined center at the C-3 position, a primary alcohol for further functionalization, and a stable, yet removable, carbobenzyloxy (Cbz) protecting group on the nitrogen atom.

The five-membered pyrrolidine ring is a highly sought-after scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, a critical advantage for achieving high-affinity and selective interactions with biological targets.[1] The defined (S)-stereochemistry of the hydroxymethyl substituent is crucial, as biological systems are inherently chiral, and the precise spatial arrangement of functional groups often dictates pharmacological activity.

Physical and Chemical Properties

Quantitative data for this compound are summarized below. It is important to note that a dedicated CAS Registry Number for the (S)-enantiomer is not consistently cited across major chemical databases. For procurement and regulatory purposes, it is crucial to verify the identity and chirality with the supplier. The CAS numbers for the racemic mixture and the opposite (R)-enantiomer are provided for reference.

| Property | Value | Reference / Note |

| IUPAC Name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | - |

| Molecular Formula | C₁₃H₁₇NO₃ | [3] |

| Molecular Weight | 235.28 g/mol | Calculated |

| Appearance | Yellow to Brown Sticky Oil to Semi-Solid | [3] |

| CAS Number | Not consistently available for (S)-enantiomer | Verify with supplier |

| CAS Number (Racemic) | 315718-05-9 | [3] |

| CAS Number (R)-enantiomer | 192214-05-4 | [4] |

| Predicted pKa | 14.93 ± 0.10 (for the hydroxyl proton) | [3] |

| Solubility | Sparingly soluble in water; soluble in methanol, DCM, ethyl acetate. | [3][5] |

Spectroscopic Characterization (¹H and ¹³C NMR)

Table of Expected NMR Chemical Shifts (in CDCl₃):

| Assignment | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Rationale / Comments |

| Cbz-Ph enyl | ~7.35 (m, 5H) | ~128.5, ~128.0, ~127.8, ~137.0 (Ar-C) | Typical aromatic signals for a monosubstituted benzene ring. The quaternary carbon (C-ipso) is around 137 ppm. |

| Cbz-CH₂ -Ph | ~5.12 (s, 2H) | ~67.0 | The benzylic protons appear as a singlet, deshielded by the adjacent oxygen and aromatic ring. |

| Cbz C=O | - | ~155.0 | Characteristic chemical shift for a carbamate carbonyl carbon. |

| Pyrrolidine CH -CH₂OH (C3-H) | ~2.50 (m, 1H) | ~43.0 | A complex multiplet due to coupling with protons on C2 and C4. |

| Pyrrolidine CH₂ -OH | ~3.60 (d, 2H) | ~65.0 | Protons of the primary alcohol, deshielded by the hydroxyl group. May show coupling to the C3-H. |

| Pyrrolidine N-CH₂ (C2-H, C5-H) | 3.20 - 3.70 (m, 4H) | ~53.0, ~46.0 | Diastereotopic protons adjacent to the nitrogen, appearing as complex multiplets. The presence of the Cbz group results in two distinct signals due to hindered rotation at room temp. |

| Pyrrolidine CH₂ (C4-H) | 1.70 - 2.10 (m, 2H) | ~30.0 | Diastereotopic protons on the carbon beta to the nitrogen. |

| CH₂ -OH | ~1.80 (br s, 1H) | - | The hydroxyl proton signal is often broad and its position is concentration-dependent. Can be confirmed by D₂O exchange. |

Safety and Handling

While specific toxicity data for (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine is not published, data from analogous compounds, such as the Boc-protected variant, should be used to guide handling procedures.[7]

-

Hazard Codes (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Synthesis and Manufacturing Strategy

The central challenge in synthesizing this molecule is the establishment of the (S)-stereocenter. For laboratory and process development, the most efficient strategy is to begin with a commercially available, enantiopure starting material from the chiral pool. The most direct precursor is (S)-pyrrolidin-3-ylmethanol. The synthesis then simplifies to a single, high-yielding N-protection step.

Recommended Synthetic Workflow

This workflow prioritizes efficiency and stereochemical integrity by leveraging a readily available chiral starting material. The causality is clear: starting with the correct enantiomer avoids costly and often low-yielding chiral resolution or asymmetric synthesis steps later on.

Caption: Synthetic workflow for (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine.

Detailed Experimental Protocol: N-Carbobenzyloxy Protection

This protocol is a self-validating system. The use of a mild base (triethylamine) neutralizes the HCl byproduct without promoting side reactions. The solvent (DCM) is chosen for its inertness and ability to dissolve both polar and nonpolar reactants. The workup is designed to efficiently remove the triethylamine hydrochloride salt and any excess reagents.

Materials:

-

(S)-pyrrolidin-3-ylmethanol (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl, 1.1 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve (S)-pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.

-

Protecting Group Addition: Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

-

Quenching & Workup: Cool the mixture back to 0°C and slowly add 1M HCl to quench the reaction and neutralize excess triethylamine. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine.

Chemical Reactivity and Synthetic Utility

The title compound is a bifunctional intermediate. Its synthetic value lies in the orthogonal reactivity of the hydroxyl group and the Cbz-protected amine, allowing for selective transformations at either site.

Key Reaction Pathways

The diagram below illustrates the principal transformations, showcasing the molecule's versatility. The alcohol can be modified while the amine remains protected, or the amine can be deprotected to participate in subsequent reactions.

Caption: Key reaction pathways of the title compound.

Protocol: Cbz Group Deprotection via Catalytic Hydrogenation

This is arguably the most critical follow-up reaction, liberating the secondary amine for further coupling or elaboration. Catalytic hydrogenation is the gold standard for Cbz removal due to its clean reaction profile and mild conditions, which preserve other functional groups.[8]

Expert Insight: The choice of solvent can be critical. Methanol or ethanol are standard. The catalyst, 10% Palladium on Carbon (Pd/C), should be handled carefully as it can be pyrophoric when dry. The reaction is self-validating as the byproducts are gaseous (CO₂) and a simple hydrocarbon (toluene), simplifying purification.

Materials:

-

(S)-1-Cbz-3-(hydroxymethyl)pyrrolidine (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Methanol (MeOH)

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the Cbz-protected substrate (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Inerting: Carefully add the Pd/C catalyst. Seal the flask and purge the system with an inert gas (N₂ or Argon), followed by a vacuum.

-

Hydrogenation: Introduce hydrogen gas via a balloon or connect to a Parr apparatus (set to 50 psi).

-

Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS, watching for the disappearance of the starting material. Reactions are typically complete within 2-12 hours.

-

Workup: Once complete, carefully vent the hydrogen and purge the system with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely, as it can ignite in air. Keep it wet with solvent.

-

Concentration: Rinse the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, (S)-pyrrolidin-3-ylmethanol. The product is often of sufficient purity for the next step, or can be further purified if necessary.

Strategic Applications in Drug Discovery

The strategic value of (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine extends beyond its basic structure. It provides a robust entry point into compound libraries with desirable physicochemical properties for modern drug discovery campaigns.

A Scaffold for "Escaping Flatland"

Contemporary drug discovery emphasizes moving away from flat, aromatic, sp²-rich molecules, which often have poor solubility and metabolic profiles. The pyrrolidine core of the title compound provides a high degree of three-dimensional character, or Fsp³ (the fraction of sp³ hybridized carbons).[2] This 3D architecture is better suited to interact with the complex, contoured binding sites of proteins, potentially leading to higher potency and selectivity.[1]

Role in Fragment-Based Drug Discovery (FBDD)

As a relatively small molecule with defined vectors for growth (at the alcohol and, after deprotection, at the amine), this compound is an ideal starting point or elaboration fragment in FBDD. The workflow below illustrates this conceptual application.

Caption: Role of the scaffold in a Fragment-Based Drug Discovery workflow.

Conclusion

(S)-1-Cbz-3-(hydroxymethyl)pyrrolidine is more than a mere chemical reagent; it is a strategic tool for the modern medicinal chemist. Its inherent chirality, three-dimensional structure, and orthogonal chemical handles provide a reliable platform for the synthesis of novel, potent, and selective therapeutic agents. Understanding its properties, synthesis, and reactivity—as detailed in this guide—is essential for unlocking its full potential in the complex landscape of drug discovery.

References

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

PMC. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

-

Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Retrieved from [Link]

-

PMC. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (S)-1-CBZ-2-HYDROXYMETHYLPYRROLIDINE | 6216-63-3 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thalesnano.com [thalesnano.com]

An In-Depth Technical Guide to Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its chemical properties, synthesis, analytical characterization, and significant applications, offering field-proven insights for its effective utilization in drug development.

Core Compound Overview

This compound, also known as (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine, is a synthetically versatile molecule valued for its stereochemically defined pyrrolidine core. The presence of a chiral center at the 3-position, a primary alcohol for further functionalization, and a stable Cbz (carboxybenzyl) protecting group on the nitrogen atom make it an ideal starting material for the construction of intricate molecular architectures. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to explore three-dimensional chemical space due to its non-planar, puckered conformation.[1] This structural feature is crucial for achieving high-affinity and selective interactions with biological targets.[1]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its handling, reaction setup, and analytical monitoring.

| Property | Value | Source |

| Molecular Weight | 235.28 g/mol | [2] |

| Molecular Formula | C13H17NO3 | [2] |

| CAS Number | 124391-76-0 | [2] |

| Appearance | Typically a solid | N/A |

| Storage | Inert atmosphere, room temperature | [2] |

Synthesis Strategies: From Chiral Pool to Target Molecule

The enantioselective synthesis of this compound is paramount to ensure the stereochemical integrity of the final drug substance. A common and efficient strategy involves starting from a readily available chiral precursor, such as (S)-pyrrolidine-3-carboxylic acid, and performing a series of well-established chemical transformations. This approach leverages the inherent chirality of the starting material to produce the desired enantiomerically pure product.

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis from (S)-Pyrrolidine-3-carboxylic acid

This protocol outlines a plausible, multi-step synthesis. Note that specific reaction conditions may require optimization.

Step 1: N-Cbz Protection of (S)-Pyrrolidine-3-carboxylic acid

-

Dissolve (S)-pyrrolidine-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath and add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid and the secondary amine.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while maintaining the temperature below 5 °C. The Cbz group will selectively protect the more nucleophilic amine.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove inorganic salts and isolate the N-Cbz protected product.

Step 2: Esterification of the Carboxylic Acid

-

Dissolve the N-Cbz protected carboxylic acid in an alcohol solvent, such as methanol.

-

Add a catalytic amount of a strong acid, for example, sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, neutralize the acid catalyst and remove the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography.

Step 3: Reduction of the Ester to the Primary Alcohol

-

Dissolve the purified ester in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), in portions. The choice of reducing agent is critical; LiAlH4 is more powerful but requires a more stringent anhydrous setup.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, quench the excess reducing agent cautiously with water or a saturated aqueous solution of sodium sulfate.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as the final product.

Analytical Characterization: Ensuring Purity and Structural Integrity

The structural confirmation and purity assessment of this compound are critical for its use in pharmaceutical synthesis. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.[3] For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the benzyl group protons (typically in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the pyrrolidine ring and the hydroxymethyl group (in the aliphatic region, ~1.5-4.0 ppm). The diastereotopic nature of the protons on the pyrrolidine ring can lead to complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), and the aliphatic carbons of the pyrrolidine ring and the hydroxymethyl and benzyl methylene groups (~25-70 ppm).

Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. 2D NMR techniques like COSY and HSQC can be used to confirm the connectivity between protons and carbons, respectively, providing a self-validating system for structural assignment.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretch from the hydroxyl group (~3300-3500 cm⁻¹).

-

C-H stretching vibrations from the aromatic and aliphatic moieties (~2850-3100 cm⁻¹).

-

A strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular ion peak corresponding to the molecular weight of 235.28 would be expected in the mass spectrum.

Applications in Drug Development: A Versatile Chiral Scaffold

The primary application of this compound is as a chiral building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its stereochemically defined structure is crucial for the enantioselective synthesis of drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Caption: Applications of the core building block in various therapeutic areas.

Case Studies in Medicinal Chemistry

-

Carbapenem Antibiotics: The hydroxymethylpyrrolidine moiety is a key structural feature in the side chains of certain carbapenem antibiotics, such as Doripenem.[4] The stereochemistry and functionality of this side chain are critical for the drug's antibacterial activity and stability against degradation by bacterial enzymes.

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is a common scaffold in drugs targeting the CNS. For instance, derivatives of 3-aminopyrrolidine, which can be synthesized from our title compound, have been investigated as dual serotonin and noradrenaline reuptake inhibitors for the treatment of depression and pain.[5]

-

Antiviral and Anticancer Agents: The chiral pyrrolidine framework is utilized in the synthesis of various antiviral and anticancer agents. The defined stereochemistry allows for precise orientation of functional groups to interact with specific binding sites on viral enzymes or cancer-related proteins.[1]

Conclusion

This compound is a high-value chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the synthesis of complex, enantiomerically pure drugs. A thorough understanding of its synthesis and analytical characterization is crucial for its effective implementation in drug discovery and development programs, ultimately contributing to the creation of safer and more effective medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 5033. [Link]

-

Desai, U. R., et al. (2001). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 12(10), 1473-1476. [Link]

-

Jubert, C., et al. (1992). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry, 30(8), 781-787. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 22, 2026, from [Link]

-

Kadyrov, A. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6483. [Link]

-

Fish, P. V., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4475-4479. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 124391-76-0|(S)-Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(S)-1-Cbz-beta-Prolinol applications in organic chemistry

An In-Depth Technical Guide to the Applications of (S)-1-Cbz-beta-Prolinol in Organic Chemistry

Abstract

(S)-1-(Benzyloxycarbonyl)-2-(hydroxymethyl)pyrrolidine, commonly referred to as (S)-1-Cbz-beta-Prolinol, is a versatile and highly valuable chiral building block in modern organic synthesis. Derived from the naturally occurring amino acid L-proline, it provides a stereochemically defined pyrrolidine scaffold that is a privileged structure in numerous pharmaceuticals and biologically active molecules. This guide offers a comprehensive overview of its synthesis, core applications as a chiral precursor, its role in the development of organocatalysts, and detailed protocols for its key transformations. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural and stereochemical properties.

Introduction: The Strategic Importance of (S)-1-Cbz-beta-Prolinol

In the landscape of asymmetric synthesis, the use of enantiomerically pure starting materials, often derived from the "chiral pool," is a cornerstone strategy for the efficient construction of complex molecules.[] (S)-1-Cbz-beta-Prolinol emerges from this context as a preeminent example. Its utility stems from three key features:

-

A Rigid Pyrrolidine Core: The five-membered ring imparts conformational rigidity, which is often desirable in drug design to control the spatial orientation of functional groups for optimal binding to biological targets.[2]

-

An Intact Stereocenter: The (S)-configuration at the C2 position, inherited from L-proline, serves as a powerful stereochemical control element, guiding the stereochemical outcome of subsequent reactions.

-

Orthogonal Functional Handles: It possesses two distinct functional groups—a primary alcohol and a Cbz-protected secondary amine. The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable via catalytic hydrogenolysis. The primary hydroxyl group is a versatile handle for a wide array of chemical transformations, including oxidation, nucleophilic substitution (after activation), and etherification.

Physicochemical Properties

A summary of the key properties of (S)-1-Cbz-beta-Prolinol is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Stereochemistry | (S)-configuration |

(Data sourced from commercial supplier information[3])

Synthesis from the Chiral Pool

The most common and economically viable route to (S)-1-Cbz-beta-Prolinol begins with the inexpensive, naturally abundant amino acid L-proline. The synthesis is a straightforward two-step process that preserves the crucial stereocenter.

The causality behind these choices is clear:

-

Step 1 (Protection): The Cbz group is chosen for its stability and orthogonal removal conditions relative to other potential protecting groups used later in a synthetic sequence.[4]

-

Step 2 (Reduction): Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF) are required to reduce the carboxylic acid to the primary alcohol.[2] The choice between them often comes down to safety considerations (LiAlH₄ is more pyrophoric) and functional group tolerance in more complex substrates.

Core Application: A Chiral Building Block in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast number of approved drugs. (S)-1-Cbz-beta-Prolinol serves as a key starting material for many of these, directly transferring its stereochemical information into the final active pharmaceutical ingredient (API).[2]

Synthesis of Pyrrolidine-Containing Drugs

The hydroxyl group of (S)-1-Cbz-beta-Prolinol is the primary site for elaboration. It can be oxidized to an aldehyde for subsequent reactions like reductive aminations or Wittig reactions, or converted into a leaving group for substitution reactions.

Field-Proven Insight: The strategic advantage of this approach is "late-stage diversification." A common chiral intermediate derived from (S)-1-Cbz-beta-Prolinol can be used to generate a library of analogue compounds by reacting it with various coupling partners. This is a powerful strategy in drug discovery for optimizing potency and pharmacokinetic properties. For instance, the synthesis of the hepatitis C drug Daclatasvir involves the alkylation of N-protected proline derivatives as a key step.[2] Similarly, the erectile dysfunction drug Avanafil is synthesized via condensation of a carboxylic acid with (S)-prolinol (the deprotected form of our title compound).[2]

Application in Asymmetric Organocatalysis

Beyond its role as a stoichiometric building block, the (S)-prolinol scaffold is a foundational element in the design of chiral organocatalysts. Organocatalysis has emerged as a powerful third pillar of catalysis, avoiding the use of often toxic and expensive metals.[5] Proline itself is a celebrated organocatalyst, but its derivatives, including those from (S)-1-Cbz-beta-Prolinol, offer enhanced reactivity and selectivity.[6][7]

Prolinol-Derived Catalysts

The hydroxyl group of (S)-1-Cbz-beta-Prolinol can be readily modified to append other functional groups (e.g., silyl ethers, diaryl groups) that can modulate the steric and electronic environment of the catalytic site. These catalysts typically operate via an enamine or iminium ion mechanism, analogous to proline catalysis.

A prime example is their use in asymmetric conjugate additions (Michael reactions) of ketones to nitroolefins.[8] The catalyst forms an enamine with the ketone, which then attacks the nitroolefin in a stereocontrolled fashion.

Expert Causality: The choice to modify the prolinol backbone is not arbitrary. Attaching bulky groups like diaryl(trimethylsilyloxy)methyl moieties creates a well-defined chiral pocket. This pocket effectively shields one face of the enamine intermediate, forcing the electrophile (e.g., the nitroolefin) to approach from the less hindered face, thereby inducing high enantioselectivity in the product. This rational design transforms a simple building block into a sophisticated catalytic tool.

Performance Data in Organocatalysis

The effectiveness of these catalysts is measured by the yield and enantiomeric excess (e.e.) of the product. Studies have shown that prolinol-derived systems can achieve excellent results.

| Catalyst System | Substrates | Yield (%) | e.e. (%) | Reference |

| L-Prolinol/Glycolic Acid | Ketones + Nitroolefins | High | High | [8] |

| (S)-Proline Dipeptides | Cyclohexanone + 4-Nitrobenzaldehyde | ~99 | >99 | [6] |

Key Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. Below are detailed, step-by-step methodologies for two common and critical transformations of (S)-1-Cbz-beta-Prolinol.

Protocol 1: Dess-Martin Oxidation to (S)-1-Cbz-pyrrolidine-2-carbaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde is arguably the most important transformation of this building block. The Dess-Martin Periodinane (DMP) is chosen as the oxidant due to its mild, non-acidic conditions, high yields, and avoidance of heavy metals like chromium. This makes it ideal for sensitive substrates and simplifies purification.

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-1-Cbz-beta-Prolinol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Addition of Oxidant: Add Dess-Martin Periodinane (1.1 - 1.2 eq) to the stirred solution portion-wise over 5-10 minutes. Note: The reaction is often slightly exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is typically purified by flash column chromatography on silica gel.

Protocol 2: Activation of the Hydroxyl Group via Tosylation

Rationale: To make the hydroxyl group susceptible to nucleophilic attack (e.g., for SN2 reactions), it must first be converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl) is a standard reagent for this purpose, converting the alcohol into a stable, highly reactive tosylate. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct.

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-1-Cbz-beta-Prolinol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous Pyridine and cool the solution to 0 °C. Caution: Pyridine is toxic and has a strong odor; work in a well-ventilated fume hood.

-

Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive alcohols, the reaction may be allowed to stir overnight in a cold room (~4 °C).

-

Quenching: Slowly pour the reaction mixture into a flask containing ice-cold water or dilute HCl (1M) to quench excess TsCl and neutralize the pyridine.

-

Workup: Extract the aqueous mixture with a suitable organic solvent, such as Ethyl Acetate or DCM (3x).

-

Purification: Combine the organic extracts, wash sequentially with water, saturated aqueous copper sulfate (CuSO₄) (to remove residual pyridine), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting tosylate can often be used crude or purified by recrystallization or chromatography.

Conclusion and Future Outlook

(S)-1-Cbz-beta-Prolinol is more than just a chemical reagent; it is a strategic tool for the stereocontrolled synthesis of complex molecular architectures. Its applications, spanning from a foundational building block in FDA-approved drugs to a tunable scaffold for cutting-edge organocatalysts, underscore its enduring importance in organic chemistry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of robust chiral pool synthons like (S)-1-Cbz-beta-Prolinol will remain a critical and enabling technology for innovation in medicine and materials science. Future developments will likely focus on its incorporation into novel catalytic systems and its use in flow chemistry protocols to streamline the synthesis of important drug intermediates.

References

-

Butkevich, A. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

Tripathi, P. K., & Gogoi, P. (2013). Proline Catalyzed α-aminoxylation Reaction in the Synthesis of Biologically Active Compounds. Accounts of Chemical Research. [Link]

-

Durán, E., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters. [Link]

-

Juaristi, E., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols. [Link]

-

Ñíguez, J. A., et al. (2023). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101987, Benzyloxycarbonyl-L-proline. PubChem. [Link]

-

Juaristi, E. (2021). Recent developments in next generation (S)-proline-derived chiral organocatalysts. Tetrahedron. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75313, N-Benzyloxycarbonyl-beta-alanine. PubChem. [Link]

-

Wang, T., et al. (2000). Synthesis and evaluation of chiral bicyclic proline FKBP12 ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

-

Juaristi, E. (2021). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

The Pyrrolidine Scaffold: A Privileged Substructure in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrolidine Ring

The landscape of medicinal chemistry is in a perpetual state of evolution, yet certain structural motifs consistently emerge as foundational pillars in the design of novel therapeutics. Among these, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, holds a position of particular distinction.[1][2][3] Also known as tetrahydropyrrole, this scaffold is a recurring feature in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, demonstrating its remarkable versatility and biological relevance.[1][4] Its prevalence is not a matter of coincidence but rather a testament to a unique combination of physicochemical and stereochemical properties that make it an ideal building block for engaging with complex biological targets.[3]

This guide offers an in-depth exploration of the pyrrolidine scaffold's role in contemporary drug discovery. We will dissect the structural features that confer its "privileged" status, examine its application across diverse therapeutic areas with examples of marketed drugs, and provide practical insights into the synthetic strategies and bio-analytical techniques that underpin its successful implementation. Our focus will be on the causality behind experimental choices, providing a framework for rational drug design centered on this versatile scaffold.

Part 1: The Physicochemical and Stereochemical Advantages of the Pyrrolidine Scaffold

The utility of the pyrrolidine ring in drug design stems from several key attributes that medicinal chemists can strategically exploit.

1.1. Three-Dimensionality and Conformational Flexibility

Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring impart a non-planar, puckered conformation.[3] This inherent three-dimensionality is crucial for exploring the often complex and spatially demanding binding pockets of biological targets.[3] The ring is not rigid; it undergoes a phenomenon known as "pseudorotation," allowing it to adopt various envelope and twisted conformations. This flexibility can be controlled by the strategic placement of substituents, enabling chemists to "lock" the ring into a conformation that is optimal for target binding and biological activity.[3]

1.2. Stereochemical Richness

The carbons of the pyrrolidine ring can be stereogenic centers, leading to a multiplicity of possible stereoisomers. This stereochemical diversity is a powerful tool in drug discovery, as different enantiomers and diastereomers of a molecule often exhibit vastly different pharmacological and toxicological profiles due to the chiral nature of their biological targets.[3] The amino acids L-proline and trans-4-hydroxy-L-proline are common and inexpensive chiral starting materials for the stereoselective synthesis of pyrrolidine-containing drugs, providing a direct pathway to enantiomerically pure compounds.[5]

1.3. The Basic Nitrogen Atom

The secondary amine nitrogen atom in the pyrrolidine ring is basic (pKa of the conjugate acid is ~11.3), allowing it to form a positive charge at physiological pH. This feature is often critical for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding sites of enzymes and receptors, serving as a key anchoring point for the molecule.

Below is a diagram illustrating the key structural features of the pyrrolidine scaffold.

Caption: Key structural and physicochemical features of the pyrrolidine scaffold.

Part 2: Therapeutic Applications of Pyrrolidine-Containing Drugs

The pyrrolidine scaffold is a cornerstone in the development of drugs across a wide spectrum of diseases, a testament to its ability to interact with diverse biological targets.

2.1. Cardiovascular Disease: ACE Inhibitors

One of the most celebrated successes of pyrrolidine-based drug design is the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension.[2] Captopril, the first-in-class ACE inhibitor, features a proline (a substituted pyrrolidine) moiety that mimics the C-terminal dipeptide of angiotensin I, allowing it to bind effectively to the active site of ACE.[5]

-

Causality of Design: The pyrrolidine ring in Captopril and its successor, Enalapril, provides a rigid backbone that correctly orients the functional groups (thiol in Captopril, carboxylate in Enalaprilat) to chelate the essential zinc ion in the ACE active site, leading to potent inhibition of the enzyme.

2.2. Viral Infections

A significant number of antiviral drugs incorporate the pyrrolidine scaffold, highlighting its importance in combating viral diseases.[5] These drugs often target viral proteases or polymerases, which are essential for viral replication.

-

Telaprevir: Used in the treatment of Hepatitis C, Telaprevir is a peptidomimetic that inhibits the NS3/4A serine protease.[6]

-

Remdesivir: This broad-spectrum antiviral agent, used in the treatment of COVID-19, contains a fused pyrrolotriazine core.[6]

The inclusion of the pyrrolidine ring in these complex molecules often contributes to improved pharmacokinetic properties and target engagement.

2.3. Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a key component of several drugs targeting the CNS. The racetam family of nootropics, such as Aniracetam, are pyrrolidinone derivatives investigated for their cognitive-enhancing effects.[4] Additionally, drugs like Eletriptan, used for migraines, incorporate a pyrrolidine ring.[5]

2.4. Cancer

In oncology, pyrrolidine derivatives have shown significant promise.[1] They are found in molecules targeting various aspects of cancer cell proliferation and survival.

-

Sunitinib: An FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6]

-

Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), used to treat certain types of breast cancer.[6]

The following table summarizes key FDA-approved drugs containing a pyrrolidine scaffold and their therapeutic applications.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[2][5] |

| Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[2] |

| Telaprevir | Antiviral (HCV) | NS3/4A Serine Protease Inhibitor[6] |

| Sunitinib | Anticancer | Receptor Tyrosine Kinase (RTK) Inhibitor[6] |

| Aniracetam | Nootropic (Anti-Alzheimer) | Modulator of AMPA receptors[2] |

| Eletriptan | Antimigraine | Serotonin 5-HT1B/1D Receptor Agonist[5] |

| Clemastine | Antihistamine | H1 Histamine Receptor Antagonist[2] |

| Procyclidine | Anticholinergic | Muscarinic Receptor Antagonist[2][4] |

Part 3: Synthetic Strategies and Methodologies

The synthesis of pyrrolidine derivatives is a well-established field, with numerous methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

3.1. Synthesis from Chiral Precursors

A common and efficient strategy involves the use of naturally occurring chiral molecules as starting materials. L-proline and L-hydroxyproline are particularly valuable in this regard, providing a straightforward entry into enantiomerically pure pyrrolidine derivatives.[5]

Experimental Protocol: Synthesis of a Substituted Pyrrolidine from L-Proline

This protocol provides a general workflow for the synthesis of an N-substituted 2-carboxymethylpyrrolidine, a common intermediate in drug synthesis.

-

Protection of the Amine:

-

Dissolve L-proline (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (2.5 equivalents) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline.

-

Causality: The Boc protecting group is used to prevent the secondary amine from interfering with subsequent reactions at the carboxylic acid. It is stable under many reaction conditions but can be easily removed with acid.

-

-

Esterification:

-

Dissolve Boc-L-proline (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Add methanol (1.5 equivalents) and stir the reaction at room temperature for 4-6 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate to yield the methyl ester.

-

Causality: DCC/DMAP is a standard and efficient coupling system for ester formation. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

-

-

Deprotection and N-Alkylation:

-

Dissolve the Boc-protected methyl ester in DCM.

-

Add trifluoroacetic acid (TFA, 10 equivalents) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the resulting amine salt in acetonitrile.

-

Add potassium carbonate (3 equivalents) and the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents).

-

Stir the reaction at 50°C for 8-12 hours.

-

Filter the mixture and concentrate the filtrate. Purify by column chromatography to obtain the final product.

-

Causality: TFA is a strong acid that efficiently cleaves the Boc group. The subsequent alkylation under basic conditions allows for the introduction of various substituents on the nitrogen atom, enabling exploration of the structure-activity relationship.

-

The following workflow diagram illustrates this synthetic pathway.

Caption: A general workflow for the synthesis of N-substituted pyrrolidines from L-proline.

3.2. Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a powerful method for constructing the pyrrolidine ring with excellent control over stereochemistry. This approach allows for the creation of complex, highly substituted pyrrolidines from simple acyclic precursors.

Part 4: Bio-analytical Evaluation and Structure-Activity Relationships

The development of pyrrolidine-based drugs is an iterative process of design, synthesis, and biological evaluation. Understanding the structure-activity relationship (SAR) is paramount to optimizing lead compounds.

4.1. In Vitro Enzyme Inhibition Assays

For pyrrolidine derivatives designed as enzyme inhibitors (e.g., for ACE or dipeptidyl peptidase-4 [DPP-IV]), in vitro assays are crucial for determining potency (IC₅₀) and mechanism of inhibition.

Experimental Protocol: DPP-IV Inhibition Assay

-

Principle: This is a fluorometric assay that measures the cleavage of a substrate, Gly-Pro-AMC, by DPP-IV to release the fluorescent aminomethylcoumarin (AMC).

-

Reagents:

-

Human recombinant DPP-IV enzyme.

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Substrate: Gly-Pro-AMC.

-

Test compounds (pyrrolidine derivatives) dissolved in DMSO.

-

Reference inhibitor (e.g., Vildagliptin).

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in the assay buffer.

-

In a 96-well black microplate, add the DPP-IV enzyme to each well.

-

Add the test compounds or reference inhibitor to the respective wells. Include a control with DMSO only.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Trustworthiness: This protocol includes a reference inhibitor and a vehicle control to ensure the validity of the results. The kinetic measurement provides robust data on the rate of inhibition.

-

The following diagram illustrates the mechanism of action for a pyrrolidine-based ACE inhibitor.

Caption: Mechanism of ACE inhibition by a pyrrolidine-containing drug.

4.2. Establishing Structure-Activity Relationships (SAR)

Systematic modification of a lead pyrrolidine scaffold is essential for improving its potency, selectivity, and pharmacokinetic properties.[1] Key considerations for SAR studies include:

-

Stereochemistry: As mentioned, the stereochemistry at each chiral center of the pyrrolidine ring can have a profound impact on activity. It is imperative to synthesize and test individual stereoisomers.

-

Substitution on the Nitrogen: The substituent on the pyrrolidine nitrogen can influence basicity, lipophilicity, and interactions with the target.

-

Substitution on the Ring: The nature, position, and stereochemistry of substituents on the carbon atoms of the ring can fine-tune the conformation and introduce additional binding interactions.

By correlating these structural modifications with biological activity, a comprehensive SAR model can be built, guiding the design of more effective drug candidates.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile core in drug discovery.[1][2] Its unique combination of three-dimensionality, stereochemical complexity, and synthetic accessibility ensures its place in the medicinal chemist's toolbox. Future innovations will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse pyrrolidine derivatives. Furthermore, the integration of computational modeling with traditional medicinal chemistry approaches will enable a more rational design of pyrrolidine-based ligands with enhanced potency and selectivity. As our understanding of complex diseases deepens, the adaptability of the pyrrolidine scaffold will undoubtedly lead to the discovery of new and life-saving therapies.

References

-

Karakas, D., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

Serebryannikova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Karakas, D., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry. Available at: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to Asymmetry: A Technical Whitepaper on Chiral Building Blocks in Synthesis

Foreword: The Chirality Mandate in Modern Drug Discovery

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. A significant proportion of drugs are chiral, existing as non-superimposable mirror images known as enantiomers. These stereoisomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles. The starkest reminder of this is the thalidomide tragedy, where the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was a potent teratogen.[1] This and other examples have led to a paradigm shift in drug development, with regulatory bodies now mandating the characterization and often the synthesis of single-enantiomer drugs. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of chiral building blocks and the strategic application of asymmetric synthesis to construct stereochemically defined molecules.

The Foundation: Understanding Chirality and its Implications

A molecule is chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents. The two resulting enantiomers possess identical physical properties in an achiral environment but interact differently with other chiral entities, such as biological receptors and enzymes. This differential interaction is the cornerstone of stereoselective pharmacology.

Table 1: Differential Pharmacological Effects of Enantiomers in Select Drugs

| Drug | (R)-Enantiomer | (S)-Enantiomer | Therapeutic Application |

| Ibuprofen | Inactive (undergoes in-vivo conversion) | Active (inhibits cyclooxygenase) | Anti-inflammatory |

| Thalidomide | Sedative | Teratogenic | Sedative, Immunomodulator |

| Albuterol | Bronchodilator | Can cause adverse effects | Asthma |

| Ketamine | Anesthetic, hallucinogenic side effects | More potent anesthetic, fewer side effects | Anesthetic |

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. Several key strategies have been developed, each with its own advantages and limitations. The choice of strategy is often dictated by the complexity of the target molecule, the availability of starting materials, and scalability.

The Chiral Pool: Nature's Head Start

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials.[2][3][4] This approach is highly attractive as the initial chirality is "built-in," often reducing the number of synthetic steps required to introduce stereocenters.

Diagram 1: The Chiral Pool Synthesis Strategy

Caption: Chiral pool synthesis leverages the inherent chirality of natural products.

A classic example is the use of (-)-citronellol, a chiral terpene, as a building block in the synthesis of complex natural products.[3] The existing stereocenter in citronellol can be used to direct the formation of new stereocenters with high diastereoselectivity.

Chiral Auxiliaries: Temporary Guides for Stereocontrol

When a suitable chiral starting material is unavailable, a chiral auxiliary can be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a stereoselective reaction.[5][] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[5][][7]

Diagram 2: The Chiral Auxiliary Workflow

Caption: Chiral auxiliaries are temporarily introduced to guide stereoselective transformations.

Evans oxazolidinones are a widely used class of chiral auxiliaries, particularly in asymmetric aldol reactions and alkylations.[][8] The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to high diastereoselectivity.[8]

This protocol describes a general procedure for the diastereoselective aldol reaction of an N-acyloxazolidinone with an aldehyde.

Materials:

-

N-acyloxazolidinone (1.0 equiv)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

-

Diisopropylethylamine (DIPEA, 1.2 equiv)

-

Aldehyde (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-acyloxazolidinone in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add DIPEA dropwise, followed by the slow, dropwise addition of Bu₂BOTf.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.

-

Cool the reaction mixture back down to -78 °C.

-

Add the aldehyde dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding methanol, followed by saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Asymmetric Catalysis: The Power of Chirality Amplification

Asymmetric catalysis is a highly efficient and atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product.[1] This strategy is broadly categorized into three main pillars: transition-metal catalysis, organocatalysis, and biocatalysis.[1]

Diagram 3: The Three Pillars of Asymmetric Catalysis

Caption: The diverse approaches within asymmetric catalysis.

Transition-metal complexes bearing chiral ligands are powerful catalysts for a wide range of asymmetric transformations. A landmark example is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts with chiral phosphine ligands (e.g., BINAP) to reduce ketones and olefins with exceptional enantioselectivity.[9][10] This technology has been instrumental in the industrial synthesis of numerous chiral drugs and intermediates, including the anti-Parkinson's drug L-DOPA.[11][12][13][14]

This protocol provides a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.

Materials:

-

Prochiral ketone (1.0 equiv)

-

[RuCl₂( (S)-BINAP )]₂·NEt₃ (0.005-0.01 equiv)

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst.

-

Add the prochiral ketone to the liner.

-

Add anhydrous, degassed methanol to dissolve the catalyst and substrate.

-

Seal the glass liner inside the autoclave.

-

Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

-

Purge the reactor 3-5 times with hydrogen to remove any residual air.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC/LC.

-

Once the reaction is complete, carefully vent the hydrogen pressure.

-

Open the autoclave and remove the glass liner.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield the chiral alcohol.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, offering an alternative to metal-based catalysts.[1] Biocatalysis, on the other hand, employs enzymes to perform highly selective transformations, often under mild reaction conditions.[15][16] Both fields have witnessed rapid growth and provide powerful tools for the synthesis of complex chiral molecules.

Chiral Resolution and Analysis: Ensuring Enantiopurity

Even with highly stereoselective synthetic methods, the final product may not be enantiomerically pure. Therefore, robust methods for both separating enantiomers (chiral resolution) and determining their ratio (chiral analysis) are crucial.

Chiral Resolution: Separating Mirror Images

When a racemic mixture is produced, chiral resolution is necessary to isolate the desired enantiomer. A common and scalable method is diastereomeric salt crystallization .[17][18] This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[7]

This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid as the resolving agent.

Materials:

-

Racemic amine (1.0 equiv)

-

Chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid, 0.5-1.0 equiv)

-

Suitable solvent (e.g., methanol, ethanol, isopropanol)

-

Aqueous base (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the racemic amine in the chosen solvent, heating gently if necessary.

-

In a separate flask, dissolve the chiral acid in the same solvent.

-

Slowly add the chiral acid solution to the amine solution with stirring. Salt formation should be observed.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

To liberate the enantiomerically enriched amine, dissolve the diastereomeric salt in water and add an aqueous base until the solution is alkaline.

-

Extract the free amine with an organic solvent.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the resolved amine.

-

Determine the enantiomeric excess of the resolved amine using a suitable chiral analysis method.

Chiral Analysis: Quantifying Enantiomeric Purity

The enantiomeric excess (ee) of a sample is a measure of its purity and is a critical quality attribute for chiral drugs. The most common techniques for chiral analysis are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) . These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in their separation and allowing for their quantification.

Table 2: Comparison of Chiral HPLC and SFC

| Feature | Chiral HPLC | Chiral SFC |

| Mobile Phase | Liquid (e.g., hexane/isopropanol) | Supercritical CO₂ with co-solvents |

| Speed | Slower | Faster |

| Resolution | High | Often higher |

| Solvent Consumption | Higher | Lower (greener) |

| Typical Columns | Polysaccharide-based (e.g., Chiralcel, Chiralpak) | Same as HPLC, but optimized for SFC |

Developing a robust chiral separation method typically involves screening a variety of CSPs and mobile phases. A general workflow is as follows:

-

Column Screening: Test a diverse set of chiral columns (e.g., polysaccharide-based, protein-based) with a standard mobile phase.

-

Mobile Phase Optimization: For promising columns, optimize the mobile phase composition (e.g., ratio of hexane to alcohol in normal phase HPLC, or percentage of co-solvent in SFC) to improve resolution and analysis time.

-

Parameter Adjustment: Fine-tune other parameters such as flow rate, temperature, and additives to achieve the desired separation.

Conclusion: The Future of Asymmetric Synthesis

The demand for enantiomerically pure pharmaceuticals continues to drive innovation in asymmetric synthesis. The strategies and techniques outlined in this guide represent the current state-of-the-art in the field. Future advancements will likely focus on the development of more efficient and selective catalysts, the expansion of the biocatalytic toolbox, and the integration of continuous flow chemistry for safer and more scalable manufacturing processes. As our understanding of the intricate relationship between chirality and biological function deepens, the ability to precisely control the three-dimensional architecture of molecules will remain a paramount objective in the quest for safer and more effective medicines.

References

-

Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]

-

Chiral auxiliary. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Chiral Auxiliary Controlled Reactions. (2016, July 21). No Added Chemicals. Retrieved from [Link]

- Knowles, W. S., & Noyori, R. (2002). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research, 35(9), 775-784.

-

Understanding the Fundamentals of Asymmetric Synthesis. (2024, August 14). Chiralpedia. Retrieved from [Link]

-

A short Chiral Pool Synthesis. (2025, July 30). Insights in Advanced Organic Chemistry 26 [Video]. YouTube. Retrieved from [Link]

- Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. (2025, July 25). Organic Process Research & Development.

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

- Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 9).

- List, B. (2008). Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene. Journal of the American Chemical Society, 130(36), 11953–11955.

-

Catalytic asymmetric synthesis. (n.d.). UCLM. Retrieved from [Link]

-

Asymmetric Synthesis. (2022, June 5). Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022, August 5).

-

Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2018). Chemical Reviews, 118(1), 504-547.

-

Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia. Retrieved from [Link]

- Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. (2024, August 23).

- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (2004).

- Asymmetric Hydrogenations – The Monsanto L‐Dopa Process. (2002).

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2018). Chemical Reviews.

- Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. (2005, June 25). Organic Chemistry Portal.

- Guidelines and methodologies in asymmetric synthesis and catalysis. (2007). Comptes Rendus Chimie, 10(3), 220-231.

- Industrial Applications of Asymmetric (Transfer) Hydrogenation. (2021).

-

Enantioselective synthesis. (2023, November 29). In Wikipedia. Retrieved from [Link]

- Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (2021). Journal of Organic & Pharmaceutical Chemistry.

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N

- Asymmetric Synthesis - III (First Generation Methods). (2024, October 27). Prepare for JEE, NEET, JAM, NET [Video]. YouTube.

- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17).

- The Direct Catalytic Asymmetric Aldol Reaction. (2005).

- Knowles, W. S. (2001).

-

Asymmetric hydrogenation. (2023, December 1). In Wikipedia. Retrieved from [Link]

- Applying Enzymatic Synthesis for Chiral Molecules. (2019, May 24). Pharma's Almanac.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale

- Asymmetric aldol reactions. (2023, October 31). Oxford Academic.

- Manufacture of Asymmetric Hydrogenation Catalysts. (2007, October 1). Pharmaceutical Technology.

- Mechanistic insight into NOYORI asymmetric hydrogenations. (2011).

- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2021). Organic Process Research & Development, 25(7), 1646-1655.

- Principles of Asymmetric Synthesis. (2000).

Sources

- 1. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 2. youtube.com [youtube.com]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. york.ac.uk [york.ac.uk]

- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. uclm.es [uclm.es]

- 12. researchgate.net [researchgate.net]

- 13. nobelprize.org [nobelprize.org]

- 14. pharmtech.com [pharmtech.com]

- 15. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Introduction to pyrrolidine-based chiral auxiliaries

An In-depth Technical Guide to Pyrrolidine-Based Chiral Auxiliaries: Principles, Applications, and Future Directions

Authored by a Senior Application Scientist